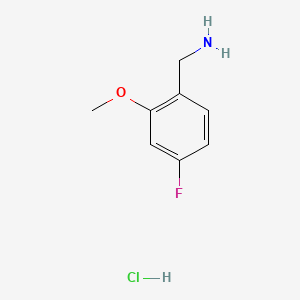

4-Fluoro-2-methoxybenzylamine hydrochloride

Descripción general

Descripción

4-Fluoro-2-methoxybenzylamine hydrochloride is a chemical compound with the molecular formula C8H11ClFNO. It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxybenzylamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoro-2-methoxybenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is then converted to the amine through a nucleophilic substitution reaction with ammonia or an amine source.

Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to reduce the aldehyde to the amine in a single step.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2-methoxybenzylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3)

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of hydroxyl or amino-substituted derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediate

4-Fluoro-2-methoxybenzylamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of drugs targeting neurological conditions, as well as its application in synthesizing inhibitors for various enzymes.

Case Study: Aza-Michael Reaction

In a study involving the aza-Michael reaction, 4-fluoro-2-methoxybenzylamine was utilized to create novel compounds with potential therapeutic effects. The reaction yielded unexpected products, demonstrating the compound's versatility in organic synthesis and its ability to form complex structures that may have biological significance .

Synthesis of PDE-5 Inhibitors

Role in Avanafil Production

A notable application of this compound is its use as a precursor in the synthesis of avanafil, a phosphodiesterase type 5 (PDE-5) inhibitor used for treating erectile dysfunction. The compound facilitates the formation of key intermediates that enhance the efficacy and selectivity of avanafil over other PDE-5 inhibitors .

Neuropharmacology

Potential as a Therapeutic Agent

Research indicates that derivatives of 4-fluoro-2-methoxybenzylamine may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The compound's ability to penetrate the blood-brain barrier enhances its potential effectiveness in neurological applications .

Organic Synthesis Applications

Versatile Reagent

As a reagent, this compound is employed in various organic reactions, including nucleophilic substitutions and coupling reactions. Its reactivity allows for the modification of existing compounds to develop new therapeutic agents or improve upon existing drug formulations .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways: It can influence biochemical pathways, leading to changes in cellular processes

Comparación Con Compuestos Similares

4-Fluoro-2-methoxybenzylamine hydrochloride can be compared with other similar compounds, such as:

4-Fluorobenzylamine: Lacks the methoxy group, which may affect its reactivity and applications.

2-Methoxybenzylamine: Lacks the fluorine atom, which may influence its chemical properties and biological activity

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

4-Fluoro-2-methoxybenzylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fluorine Substituent : Enhances lipophilicity and can influence binding affinity.

- Methoxy Group : Modulates electronic properties, potentially affecting interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the fluorine and methoxy groups on the benzene ring significantly influences the compound's binding affinity and selectivity towards these targets.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Anticancer Activity : Studies indicate that derivatives of benzylamines exhibit significant growth inhibition in cancer cell lines. For example, compounds containing similar structural motifs have shown IC50 values below 5 µM against multiple cancer cell lines, indicating potent anticancer properties .

- Enzyme Interaction : Research suggests that this compound can act on enzymes such as monoamine oxidase (MAO) and phosphodiesterase (PDE), which are crucial in various physiological processes .

- Potential Therapeutic Applications : The compound is being explored as a biochemical probe in drug development due to its unique structural features that allow for selective interactions with target proteins .

Case Studies

- Inhibition Studies :

- Anticancer Efficacy :

- Mechanistic Insights :

Data Tables

Propiedades

IUPAC Name |

(4-fluoro-2-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-11-8-4-7(9)3-2-6(8)5-10;/h2-4H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKUYMNEPUILTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.